1-(tert-Butyl)-3-(chloromethoxy)benzene
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Overview
Description
1-(tert-Butyl)-3-(chloromethoxy)benzene is an organic compound featuring a benzene ring substituted with a tert-butyl group and a chloromethoxy group
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-(chloromethoxy)benzene can be achieved through several routes. One common method involves the reaction of 1-(tert-Butyl)-3-hydroxybenzene with thionyl chloride to introduce the chloromethoxy group. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butyl)-3-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Scientific Research Applications
1-(tert-Butyl)-3-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-(chloromethoxy)benzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of use .
Comparison with Similar Compounds
1-(tert-Butyl)-3-(chloromethoxy)benzene can be compared with other similar compounds such as:
1-(tert-Butyl)-4-chlorobenzene: Lacks the methoxy group, leading to different reactivity and applications.
1-(tert-Butyl)-3-methoxybenzene: Lacks the chlorine atom, affecting its chemical behavior and uses.
1-(tert-Butyl)-3-bromomethoxybenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Properties
Molecular Formula |
C11H15ClO |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-tert-butyl-3-(chloromethoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-5-4-6-10(7-9)13-8-12/h4-7H,8H2,1-3H3 |
InChI Key |
BCMJYEGHVNNYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
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